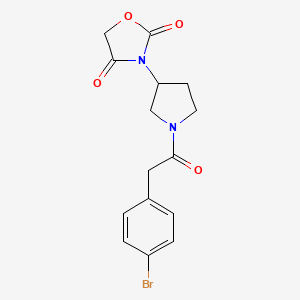

3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

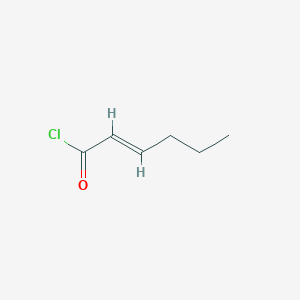

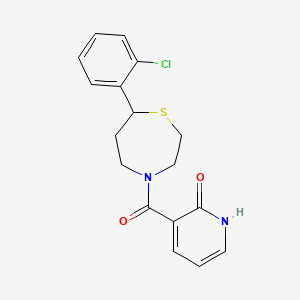

The compound “3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . The bromophenyl group is a phenyl ring (a six-membered carbon ring) with a bromine atom attached .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bromophenyl group, which could undergo various substitution reactions . The pyrrolidine ring might also participate in reactions, especially if it’s part of a larger functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromophenyl group could make the compound relatively heavy and possibly increase its boiling point .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Oxazolidine and its derivatives, including compounds related to the one specified, are synthesized through various methods, involving reactions of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes, leading to oxazolidines and thiazolidines. Dehydrogenation and acetylation steps are used to modify these compounds further, producing bicyclic compounds with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981). Microwave-assisted reactions have also been employed for rapid polycondensation of related monomers, demonstrating the efficiency of modern synthetic techniques in producing complex polymers (Mallakpour & Rafiee, 2004).

Novel Heterocyclic Synthesis

Innovative methods for constructing novel heterocyclic systems, such as spirocyclic pyrrolidine-thia(oxa)zolidinediones, have been developed. These methods utilize asymmetric 1,3-dipolar cycloaddition reactions, offering a versatile approach to creating structurally complex and diverse heterocycles with potential for medicinal chemistry applications (Yang, Tang, He, Li, Yu, & Deng, 2015).

Applications in Polymer Science

Polymer science benefits from the synthesis of oxazolidine derivatives, with research focusing on the development of novel polyureas and polyamides incorporating these units. These materials are characterized by their inherent viscosities and thermal properties, indicating potential applications in industrial and technological fields (Mallakpour & Rafiee, 2003; Mallakpour & Rafiee, 2007).

Medicinal Chemistry and Biological Applications

While specific applications in medicinal chemistry and biology for "3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" are not directly cited, the general field of oxazolidine derivatives has seen exploration for their potential biological activities, including as inhibitors of glycolic acid oxidase (Rooney et al., 1983). Such studies underscore the importance of these compounds in developing new therapeutic agents.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. Related compounds such as pyrazolines and their derivatives have been found to have confirmed biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

For instance, pyrazoline derivatives have been found to inhibit Acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition affects normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

For instance, pyrazoline derivatives have been found to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .

Result of Action

For instance, pyrazoline derivatives have been found to reduce the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Propiedades

IUPAC Name |

3-[1-[2-(4-bromophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4/c16-11-3-1-10(2-4-11)7-13(19)17-6-5-12(8-17)18-14(20)9-22-15(18)21/h1-4,12H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGHPBNDINVYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)